molecular formula C7H2BrF4NO2 B1374689 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene CAS No. 1440535-12-5

1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1374689
CAS RN: 1440535-12-5
M. Wt: 287.99 g/mol
InChI Key: BLZIPKYFWXKJNI-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene” is a type of organic compound. It’s likely to be a derivative of benzene, which is a common aromatic compound . The molecule contains a benzene ring with different substituents: a bromo group, a fluoro group, a nitro group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be based on a benzene ring, with the various groups (bromo, fluoro, nitro, and trifluoromethyl) attached at the 1, 3, 4, and 2 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups attached to the benzene ring. For example, the nitro group is electron-withdrawing, which could make the ring less reactive towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the benzene ring. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl group could influence the compound’s polarity .

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, demonstrates versatility in organometallic synthesis. It can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound serves as a starting material for synthesizing various organometallic intermediates, such as phenylmagnesium, phenyllithium, and phenylcopper, highlighting its utility in synthetic chemistry (Porwisiak & Schlosser, 1996).

Nucleophilic Aromatic Substitution

3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, another analogue, was synthesized through various methods and subjected to nucleophilic aromatic substitution. This reaction yielded novel benzenes with a 3,5-disubstitution pattern, indicating the potential of fluoro-nitro benzenes in creating unique chemical structures (Ajenjo et al., 2016).

Crystal Structure Analysis

The crystal structure of a molecule similar to 1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene has been analyzed, providing insights into the intramolecular interactions and geometric configurations of such compounds. This understanding is crucial for the design and synthesis of new materials (Kant et al., 2012).

Antimicrobial Activity

Derivatives of this compound, carrying various substituents like fluoro, bromo, and nitro groups, have been synthesized and tested for antimicrobial activity. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Liaras et al., 2011).

Mechanism of Action

Without more context, it’s hard to say what the mechanism of action of this compound might be. It could vary widely depending on the context in which the compound is used .

Safety and Hazards

As with any chemical compound, handling “1-Bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene” would require appropriate safety precautions. It’s important to avoid inhalation or contact with skin, and to use appropriate protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in a variety of fields, including organic synthesis, materials science, and pharmaceuticals .

properties

IUPAC Name

1-bromo-3-fluoro-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZIPKYFWXKJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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